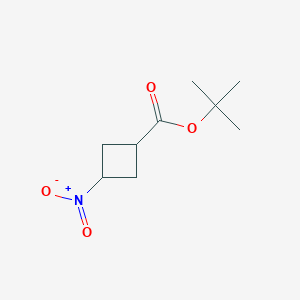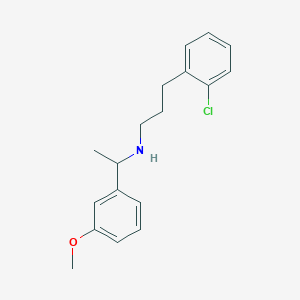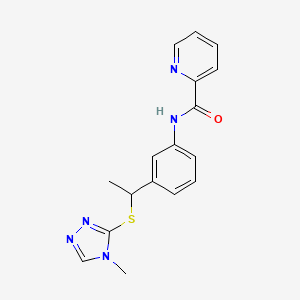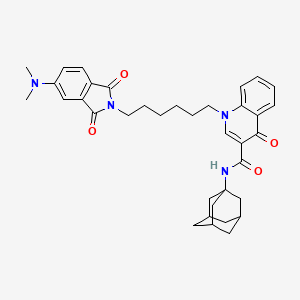![molecular formula C23H38O4 B11932297 (3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid](/img/structure/B11932297.png)
(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-Nor Ursodeoxycholic Acid is a synthetic bile acid derivative. It is a side-chain-shortened analog of the naturally occurring bile acid, ursodeoxycholic acid. This compound has shown significant therapeutic potential, particularly in the treatment of liver diseases such as primary sclerosing cholangitis and primary biliary cirrhosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 24-Nor Ursodeoxycholic Acid typically involves the modification of ursodeoxycholic acid. One common method includes the shortening of the side chain at the C-23 position. This can be achieved through various chemical reactions, including oxidation and reduction steps .
Industrial Production Methods: Industrial production of 24-Nor Ursodeoxycholic Acid involves large-scale chemical synthesis. The process includes the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. The production process is designed to be efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 24-Nor Ursodeoxycholic Acid undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of more reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the chemical properties of the compound.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium trioxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated and reduced forms of 24-Nor Ursodeoxycholic Acid, which can have different therapeutic properties .
Applications De Recherche Scientifique
24-Nor Ursodeoxycholic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study bile acid chemistry and to develop new synthetic methods.
Biology: It is used to study the biological effects of bile acids on cellular processes.
Medicine: It is used in the treatment of liver diseases, particularly primary sclerosing cholangitis and primary biliary cirrhosis.
Mécanisme D'action
The mechanism of action of 24-Nor Ursodeoxycholic Acid involves several molecular targets and pathways:
Bile Acid Receptors: It interacts with bile acid receptors in the liver and intestines, modulating bile acid metabolism and reducing liver inflammation.
Anti-inflammatory Pathways: It inhibits pro-inflammatory cytokines and reduces oxidative stress in liver cells.
Fibrosis Reduction: It reduces liver fibrosis by inhibiting the activation of hepatic stellate cells.
Comparaison Avec Des Composés Similaires
24-Nor Ursodeoxycholic Acid is unique compared to other bile acids due to its shortened side chain and enhanced therapeutic properties. Similar compounds include:
Ursodeoxycholic Acid: The parent compound, used in the treatment of liver diseases.
Chenodeoxycholic Acid: Another bile acid with similar therapeutic properties but different chemical structure.
Lithocholic Acid: A bile acid with different biological effects and therapeutic applications.
Propriétés
Formule moléculaire |
C23H38O4 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14?,15+,16-,17+,18+,19+,21+,22+,23-/m1/s1 |
Clé InChI |
QYYDXDSPYPOWRO-PFFZYYQLSA-N |
SMILES isomérique |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES canonique |
CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,2-dimethylpropyl)-N~2~-[4-(hydroxycarbamoyl)benzene-1-carbonyl]-L-asparaginyl-N-benzyl-L-alaninamide](/img/structure/B11932219.png)


![N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B11932236.png)



![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide;hydrochloride](/img/structure/B11932255.png)

![5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid;2-[bis(hydroxymethyl)amino]ethanol](/img/structure/B11932269.png)


![4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one](/img/structure/B11932286.png)

